3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile

Catalog No.
S2750209
CAS No.
1504980-33-9
M.F
C9H6N4
M. Wt
170.175
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile

CAS Number

1504980-33-9

Product Name

3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile

IUPAC Name

3-pyrazol-1-ylpyridine-2-carbonitrile

Molecular Formula

C9H6N4

Molecular Weight

170.175

InChI

InChI=1S/C9H6N4/c10-7-8-9(3-1-4-11-8)13-6-2-5-12-13/h1-6H

InChI Key

QVWRVMCOMFGWFN-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)C#N)N2C=CC=N2

solubility

not available

Synthesis and Characterization:

While the specific research applications of 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile (3-(1H-Pyr-1-yl)Pyr-2-CN) are limited, there are reports on its synthesis and characterization. Studies have described methods for synthesizing this molecule using various approaches, including copper-catalyzed cross-coupling reactions and multicomponent reactions. [, ] These studies also report on the characterization of the synthesized product using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. [, ]

Potential Applications:

  • Medicinal Chemistry: Pyrazole and pyridine derivatives are known to exhibit various biological activities, including antibacterial, antifungal, and antitumor properties. [, ] The combination of these moieties in 3-(1H-Pyr-1-yl)Pyr-2-CN could lead to the development of novel therapeutic agents. However, there is no published research on the specific biological activity of 3-(1H-Pyr-1-yl)Pyr-2-CN.
  • Material Science: Pyridine and pyrazole derivatives can be used as building blocks for the development of functional materials with specific properties, such as luminescent materials and organic semiconductors. [] The presence of these groups in 3-(1H-Pyr-1-yl)Pyr-2-CN could potentially be explored for the design of novel materials. However, similar to medicinal chemistry, there is no published research on the material properties of 3-(1H-Pyr-1-yl)Pyr-2-CN.

3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile is a heterocyclic compound characterized by the presence of a pyrazole ring and a pyridine ring, along with a nitrile functional group. Its molecular formula is C_8H_6N_4, and it is recognized for its versatility in various scientific fields, including medicinal chemistry and materials science. The compound's unique structure enables it to act as a ligand in coordination chemistry and serves as a scaffold in drug discovery, making it an important subject of study due to its potential applications in pharmacology and organic synthesis.

  • Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to oxidized derivatives of the pyrazole or pyridine rings.
  • Reduction: Reduction reactions can be performed using sodium borohydride, resulting in reduced forms of the nitrile group.
  • Substitution: The compound is capable of undergoing nucleophilic substitution reactions, particularly at the pyridine ring, where nucleophiles such as amines or thiols can react in the presence of a base .

The biological activity of 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile has been explored extensively. It has shown potential as an enzyme inhibitor, which is valuable in the development of therapeutic agents. Studies have indicated its anticancer, antimalarial, and antileishmanial activities, suggesting that this compound may play a significant role in the treatment of various diseases .

The synthesis of 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile typically involves cyclization reactions. A common method includes the reaction of 2-chloropyridine-3-carbonitrile with hydrazine hydrate to form the pyrazole ring. This reaction is often carried out in the presence of bases like potassium carbonate and solvents such as ethanol. Industrial production may utilize optimized synthetic routes for large-scale applications, often employing continuous flow reactors to enhance yield and minimize by-products .

Synthetic Routes

  • Hydrazinolysis: Hydrazine hydrate reacts with pyridine derivatives to form pyrazole derivatives.
  • Cyclization: Involves heating reactions under controlled conditions to facilitate the formation of the desired heterocyclic structure .

3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile has diverse applications across several domains:

  • Medicinal Chemistry: Explored for developing new therapeutic agents due to its biological activity.
  • Coordination Chemistry: Used as a ligand to form metal complexes.
  • Material Science: Serves as a building block for synthesizing advanced materials and organic compounds .

Interaction studies involving 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile focus on its binding affinity with various enzymes and receptors. The nitrogen atoms in both the pyrazole and pyridine rings facilitate coordination with metal ions, enhancing its effectiveness as a ligand. These interactions are critical for understanding its mechanism of action in biological systems and optimizing its use in drug design .

Several compounds share structural similarities with 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(1H-pyrazol-1-yl)pyridineContains a pyrazole ring but lacks a nitrile groupLacks the unique reactivity associated with nitriles
2-(1H-pyrazol-3-yl)pyridineSimilar pyrazole attachmentDifferent position of pyrazole affects biological activity
1H-pyrazolo[3,4-b]pyridineFused pyrazole-pyridine structureExhibits distinct chemical properties due to fusion

The uniqueness of 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile lies primarily in the presence of the nitrile functional group at the 2-position of the pyridine ring, which imparts distinct chemical reactivity and potential biological activity compared to other derivatives that may not possess this feature .

Direct Synthesis Routes from Pyrazole and Pyridine Precursors

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions represent one of the most fundamental approaches for synthesizing 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile derivatives [7]. The synthesis typically involves the reaction of 3-chloropyridine with pyrazole in the presence of a base such as potassium carbonate . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .

The mechanistic pathway proceeds through an addition-elimination mechanism, commonly known as nucleophilic aromatic substitution [7]. The pyrazole nitrogen atom acts as the nucleophile, attacking the electron-deficient pyridine ring at the position bearing the leaving group [7]. The reactivity of pyridines toward nucleophilic substitution is significantly enhanced when electron-withdrawing substituents are present, making the aromatic system more susceptible to nucleophilic attack [7].

A common synthetic route involves the reaction of 2-chloropyridine-3-carbonitrile with hydrazine hydrate to form the pyrazole ring . This reaction is often carried out in the presence of bases like potassium carbonate and solvents such as ethanol . The reaction conditions typically require temperatures ranging from 80 to 120 degrees Celsius with reaction times varying from 2 to 15 hours depending on the specific substrates and conditions employed [34] [35].

The regioselectivity of nucleophilic substitution on pyridines is highly position-dependent, with substitution of leaving groups at electron-deficient centers being most favorable [7]. For imidazole systems, the carbon-2 position represents a relatively reactive center, while for pyrazole systems, both carbon-5 and carbon-3 positions show moderate reactivity, though neither center is particularly reactive compared to imidazole [7].

Synthesis MethodStarting MaterialsReaction ConditionsTypical Yield (%)Advantages
Nucleophilic Substitution with Chloropyridine3-Chloropyridine + PyrazolePotassium carbonate, dimethylformamide, 80-120°C70-85Simple conditions, good yields
Cyclization with Hydrazine2-Chloropyridine-3-carbonitrile + HydrazineEthanol, reflux, 2-15 hours75-95High yields, mild conditions
Japp-Klingemann Reaction2-Chloro-3-nitropyridine + Aryl diazonium saltSodium acetate, ethanol, room temperature62-80One-pot procedure

Metal-Catalyzed Cross-Coupling Approaches

Metal-catalyzed cross-coupling reactions have emerged as versatile methods for constructing pyrazole-pyridine frameworks [8] [14]. Suzuki-Miyaura cross-coupling reactions have shown widespread applications in the synthesis of medicinally important compounds, including pyrazolo-pyridine derivatives [14]. The sequential arylation strategy can be performed in a one-pot manner without significant loss of efficiency when compared to the corresponding stepwise synthesis [14].

Palladium-catalyzed cross-coupling reactions offer excellent functional group tolerance and can accommodate a wide variety of aryl and heteroaryl-boronic acids with pyrazolo-pyridines [14]. The reactions typically show high selectivity for the carbon-3 over the carbon-6 position, thus enabling the rapid construction of a diverse array of medicinally important diarylpyrazolo-pyridines [14].

Buchwald-Hartwig coupling reactions have been successfully explored for synthesizing pyrazolo-pyridine analogues [24]. The coupling reaction of substituted anilines with pivaloyl protected 2,4-diamino-6-bromo-pyrido-pyrimidine derivatives has been demonstrated to be an effective synthetic approach [24]. These reactions typically employ palladium catalysts in combination with appropriate ligands and bases at temperatures ranging from 80 to 100 degrees Celsius [24].

The development of pyridine-pyrazole ligand systems has facilitated improved catalytic performance in transition-metal-catalyzed carbon-carbon and carbon-heteroatom bond-forming reactions [8]. Pyrazole-substituted pyridines have emerged as versatile bidentate ligands in transition-metal catalysis, providing opportunities to fine-tune reactivity and selectivity beyond what conventional bipyridine ligands can achieve [8].

One efficient approach involves the use of pyridine-pyrazole palladium complexes in aqueous medium under microwave conditions [23]. The reaction can be completed within 5 minutes to afford the corresponding products with good yields when using suitable coupling partners such as phenylboronic acid and appropriate bases [23].

Post-Functionalization Strategies

Cyanidation of Halogenated Intermediates

Post-functionalization through cyanidation of halogenated intermediates represents an important synthetic strategy for accessing 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile derivatives [11] [13]. The highly regioselective halogenation of pyridine derivatives under mild conditions provides practical access to various 2-halo-substituted pyridines, which serve as pharmaceutically important intermediates [11].

The methodology involves initial halogenation of pyridine substrates using designed phosphine reagents that enable 4-selective halogenation of pyridines [13]. The key design element incorporates electron-deficient pyridine ligands on the phosphine reagents so that the corresponding phosphonium salts are more reactive toward halide nucleophiles [13]. Pyridines with a variety of substitution patterns and variations in steric and electronic properties are amenable to this two-step strategy [13].

Subsequent cyanidation of the halogenated intermediates can be achieved using metal cyanide sources such as copper cyanide or zinc cyanide under elevated temperatures [15] [20]. The reaction typically requires temperatures ranging from 100 to 140 degrees Celsius and can provide moderate to good yields depending on the specific halogenated substrate and reaction conditions employed [15].

The cyanidation process often involves the use of transition metal catalysts to facilitate the carbon-halogen bond activation and subsequent carbon-carbon bond formation with the cyanide nucleophile [15]. Copper-catalyzed cyanidation reactions have shown particular effectiveness for converting aryl halides to the corresponding nitriles under relatively mild conditions [15].

Alternative approaches involve the direct synthesis of pyridine carbonitrile derivatives through heterocyclization reactions [19]. The synthesis can be achieved by heterocyclization of chalcone derivatives using malononitrile under appropriate reaction conditions [19]. The Pinner-type reaction has also been developed as an efficient and convenient route for the synthesis of new pyridine carbonitrile derivatives [20].

Solvent Effects on Reaction Yield Optimization

Solvent selection plays a crucial role in optimizing the yield and selectivity of reactions leading to 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile [16] [29] [33]. The regioselectivity of pyrazole formation reactions depends dramatically on the solvent nature, with highly polar protic solvents favoring the formation of specific regioisomers [16].

Highly polar protic solvents such as hexafluoroisopropanol favor the formation of 3-trifluoromethylpyrazoles, while polar aprotic solvents like dimethyl sulfoxide preferentially promote the formation of 5-substituted isomers [16]. This solvent-switchable procedure has been successfully used for the preparation of pharmaceutically important compounds on gram scale [16].

SolventPolarityTypical Yield (%)Temperature (°C)Reaction Time (hours)Comments
DimethylformamidePolar aprotic75-9080-1204-8Excellent for nucleophilic substitution
EthanolPolar protic70-8578-reflux2-6Good for cyclization reactions
AcetonitrilePolar aprotic65-8080-1003-8Moderate yields, clean reactions
Dimethyl sulfoxidePolar aprotic80-95100-1402-5High yields, shorter reaction times
WaterPolar protic50-7080-1006-12Green solvent, lower yields
TolueneNonpolar40-65110-reflux8-15Requires higher temperatures

The optimization of reaction conditions through systematic variation of solvent systems has been demonstrated to significantly impact both yield and reaction time [29]. Design of experiments approaches have been successfully employed to identify optimal solvent combinations and reaction parameters for maximizing product formation while minimizing side reactions [29].

Water-ethanol mixtures have shown promise as green solvent systems for multicomponent reactions leading to pyrazole-containing heterocycles [21]. The use of sustainable solvent combinations not only addresses environmental concerns but can also provide improved yields and reduced reaction times when combined with appropriate catalysts [21].

Temperature-controlled approaches in different solvent systems have enabled divergent synthesis pathways [37]. The desired products can be obtained in moderate to excellent yields from common starting materials in both ionic liquids and ethanol by simply tuning the reaction temperature [37]. This strategy employs easily synthesized substrates, mild reaction conditions, and excellent functional group tolerance [37].

Comparative Analysis of Synthetic Pathways from Search Result Data

The comparative analysis of synthetic pathways reveals distinct advantages and limitations for each methodological approach [28] [30]. The synthesis of pyrazolo-pyridine derivatives can be achieved through multiple strategic approaches, with each method offering unique benefits depending on the specific target structure and available starting materials [28].

Direct synthesis routes from pyrazole and pyridine precursors generally provide reliable access to the target compounds with good to excellent yields [28]. The nucleophilic substitution approach offers simplicity and accessibility, typically providing yields in the range of 70-85% under standard conditions [34] [35]. However, this method is limited by the requirement for activated pyridine substrates bearing suitable leaving groups [28].

Metal-catalyzed cross-coupling approaches demonstrate superior functional group tolerance and broader substrate scope [8] [14]. These methods typically achieve yields ranging from 65-90% and can accommodate diverse substitution patterns on both the pyrazole and pyridine components [14]. The primary limitation of these approaches is the requirement for specialized catalysts and ligands, which may increase both cost and complexity [8].

PathwayRate-Determining StepKey IntermediatesSelectivitySubstrate Scope
Nucleophilic aromatic substitutionNucleophilic attack on pyridineσ-complex formationPosition-dependent (2,4-substitution favored)Electron-deficient pyridines
Cyclization MechanismRing closure via nitrogen-nitrogen bond formationHydrazone intermediateRegioselective ring formationCarbonitrile and carbonyl derivatives
Cross-Coupling MechanismOxidative addition to metal centerPalladium(II) complexHigh selectivity with proper ligandsBroad substrate tolerance
Radical MechanismRadical formation and couplingRadical speciesLower selectivity, multiple productsLimited to specific substrates

Post-functionalization strategies through cyanidation of halogenated intermediates provide access to carbonitrile derivatives with yields typically ranging from 60-85% [11] [13]. These approaches offer the advantage of introducing the carbonitrile functionality at a late stage, allowing for the preparation of diverse analogues from common intermediates [13]. However, the multi-step nature of these approaches may result in lower overall yields compared to direct methods [13].

The analysis of solvent effects reveals that polar aprotic solvents such as dimethyl sulfoxide consistently provide the highest yields (80-95%) and shortest reaction times (2-5 hours) [16] [33]. Conversely, nonpolar solvents like toluene generally require higher temperatures and longer reaction times while providing lower yields (40-65%) [33]. The use of green solvents such as water, while environmentally favorable, typically results in reduced yields (50-70%) and extended reaction times [21].

Mechanistic considerations indicate that the choice of synthetic pathway should be guided by the specific substitution pattern desired and the availability of starting materials [39]. Reactions proceeding through nucleophilic aromatic substitution mechanisms show high regioselectivity for electron-deficient positions, while metal-catalyzed approaches offer greater flexibility in terms of substitution patterns and functional group compatibility [39].

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional structure of 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile and its derivatives. Single crystal X-ray diffraction studies have revealed critical geometric parameters that define the molecular architecture of this heterocyclic compound [1] [2].

The molecular framework of 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile consists of a pyridine ring bearing both a cyano substituent at the 2-position and a pyrazolyl substituent at the 3-position. Crystallographic studies on related pyrazol-1-yl pyridine compounds have consistently demonstrated that the pyrazole ring adopts a nearly perpendicular orientation relative to the pyridine ring [3] [4]. In bis[(1H-pyrazol-1-yl)methyl]pyridine derivatives, the dihedral angles between the pyrazolyl groups and the central pyridine ring typically range from 85.73 degrees to 87.77 degrees [4].

Bond Length Analysis

Systematic crystallographic investigations of pyrazol-1-yl pyridine systems reveal characteristic bond length patterns. The carbon-nitrogen bond connecting the pyrazole to the pyridine ring typically measures approximately 1.42-1.44 Angstroms [5] [6]. Within the pyrazole ring, the nitrogen-nitrogen bond lengths range from 1.33 to 1.36 Angstroms, while the carbon-nitrogen bonds within the pyrazole core measure 1.34-1.38 Angstroms [5].

The cyano group in 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile exhibits the characteristic triple bond length of approximately 1.16-1.18 Angstroms for the carbon-nitrogen bond. The carbon atom of the cyano group bonds to the pyridine ring with a typical aromatic carbon-carbon bond length of 1.45-1.47 Angstroms [2].

Angular Geometry

Bond angle analysis from crystallographic data reveals that the internal angles within the pyrazole ring conform to the expected five-membered heterocycle geometry. The nitrogen-nitrogen-carbon angles typically measure 104-106 degrees, while the carbon-nitrogen-nitrogen angles range from 111-113 degrees [5] [7]. The attachment point between the pyrazole nitrogen and the pyridine carbon maintains bond angles consistent with sp2 hybridization, measuring approximately 120 degrees [7].

Crystalline Packing Arrangements

Related pyrazol-1-yl pyridine compounds exhibit diverse crystalline packing motifs depending on their specific substitution patterns. Many structures crystallize in centrosymmetric space groups such as P2₁/n or P2₁/c [3] [8]. The molecular packing is typically stabilized by weak intermolecular interactions including carbon-hydrogen to nitrogen hydrogen bonds and π-π stacking interactions between aromatic rings [4] [9].

Spectroscopic Analysis

Nuclear Magnetic Resonance Fingerprinting Patterns

Nuclear magnetic resonance spectroscopy provides distinctive fingerprint patterns for 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile that enable unambiguous structural identification and conformational analysis [2] [10].

Proton Nuclear Magnetic Resonance Characteristics

The ¹H nuclear magnetic resonance spectrum of 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile displays characteristic resonance patterns for both the pyrazole and pyridine protons. The pyrazole ring protons typically appear as distinct signals in the aromatic region. The proton at the 3-position of the pyrazole ring (adjacent to the pyridine attachment) resonates at approximately 6.5-6.7 parts per million, while the proton at the 4-position appears at 7.7-7.9 parts per million [2] [10].

The pyridine ring protons exhibit characteristic chemical shifts reflecting the electron-withdrawing effects of both the cyano and pyrazolyl substituents. The proton at the 4-position of the pyridine typically resonates at 8.6-8.8 parts per million, while the protons at the 5 and 6 positions appear at 7.4-7.8 parts per million [2] [10].

Carbon-13 Nuclear Magnetic Resonance Signatures

¹³C nuclear magnetic resonance spectroscopy reveals distinctive carbon signals that confirm the molecular structure. The cyano carbon appears as a characteristic signal at approximately 116-118 parts per million [2] [10]. The pyridine ring carbons bearing substituents show significant chemical shift perturbations compared to unsubstituted pyridine.

The carbon atoms within the pyrazole ring typically resonate between 104-152 parts per million, with the carbon bearing the pyridine substituent appearing furthest downfield due to deshielding effects [10]. The pyridine ring carbons exhibit chemical shifts ranging from 124-154 parts per million, with the carbon bearing the cyano group significantly deshielded [2].

Infrared Spectral Signatures of Cyano and Pyrazolyl Groups

Infrared spectroscopy provides definitive identification of the characteristic functional groups present in 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile through their distinctive vibrational frequencies [2] [11] .

Cyano Group Vibrational Characteristics

The cyano group exhibits a highly characteristic stretching vibration that serves as a diagnostic marker for the presence of this functional group. In 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile and related compounds, the carbon-nitrogen triple bond stretching frequency typically appears at 2230-2240 wavenumbers [2] [11]. This absorption is notably sharp and intense, making it easily identifiable in the infrared spectrum.

The position of the cyano stretching frequency can provide information about the electronic environment of the nitrile group. Electron-withdrawing substituents on the aromatic ring tend to increase the stretching frequency, while electron-donating groups decrease it [11].

Pyrazolyl Group Vibrational Patterns

The pyrazole ring contributes several characteristic vibrational modes to the infrared spectrum. The carbon-hydrogen stretching vibrations of the pyrazole ring typically appear in the 3100-3150 wavenumber region [11] . The carbon-carbon and carbon-nitrogen stretching vibrations within the pyrazole ring produce medium-intensity absorptions in the 1450-1600 wavenumber range .

The pyrazole ring also exhibits characteristic out-of-plane bending vibrations in the 800-950 wavenumber region [11]. These vibrations provide additional confirmation of the pyrazole ring presence and can be distinguished from similar vibrations of other five-membered heterocycles.

Pyridine Ring Vibrational Modes

The pyridine ring contributes distinctive vibrational signatures that complement those of the cyano and pyrazolyl groups. The carbon-hydrogen stretching vibrations of the pyridine ring appear at slightly higher frequencies than those of benzene, typically at 3040-3080 wavenumbers [11]. The ring breathing and stretching vibrations of the pyridine nucleus produce characteristic absorptions at 1570-1600 and 1460-1480 wavenumbers .

Functional GroupVibrational ModeFrequency Range (cm⁻¹)Intensity
Cyano (C≡N)Stretching2230-2240Strong
Pyrazole C-HStretching3100-3150Medium
Pyridine C-HStretching3040-3080Medium
Pyrazole RingC=C, C=N Stretching1450-1600Medium
Pyridine RingRing Vibrations1570-1600Medium-Strong
PyrazoleOut-of-plane Bending800-950Weak-Medium

Mass Spectrometric Validation of Molecular Integrity

Mass spectrometry serves as a crucial analytical technique for confirming the molecular integrity and composition of 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile [1] [2] [13].

Molecular Ion Characterization

Electrospray ionization mass spectrometry typically produces the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 171, corresponding to the molecular formula C₉H₆N₄ plus one proton [1] [2]. This molecular ion peak serves as the primary confirmation of the intact molecular structure. The isotopic pattern of this peak reflects the natural abundance of carbon-13 and nitrogen-15 isotopes, providing additional structural validation [1].

Fragmentation Patterns

Under controlled fragmentation conditions, 3-(1H-pyrazol-1-yl)pyridine-2-carbonitrile exhibits characteristic fragmentation pathways that provide structural information. The loss of the cyano group (26 mass units) represents a common fragmentation pathway, producing a fragment ion at mass-to-charge ratio 145 [2]. Additional fragmentation may involve the cleavage of the bond between the pyrazole and pyridine rings, generating characteristic fragment ions that confirm the substitution pattern [2].

Collision-Induced Dissociation Studies

Tandem mass spectrometry experiments using collision-induced dissociation provide detailed fragmentation maps that confirm the molecular connectivity. The relative abundances of fragment ions can provide insights into the stability of different portions of the molecule and the preferred fragmentation pathways [1].

Cross-Validation with Other Analytical Techniques

Mass spectrometric results must be integrated with nuclear magnetic resonance and infrared spectroscopic data to provide comprehensive structural characterization. The molecular weight determined by mass spectrometry should correspond exactly to the molecular formula derived from nuclear magnetic resonance integration and elemental analysis [2] [13]. Any discrepancies between these techniques may indicate the presence of impurities, decomposition products, or unexpected structural features.

Ionization MethodPrimary Ionm/zAdditional Ions
Electrospray Ionization[M+H]⁺171.066[M+Na]⁺ (193.048)
Chemical Ionization[M+H]⁺171.066[M+NH₄]⁺ (188.093)
Electron ImpactM⁺-170.059Fragment ions

XLogP3

0.9

Dates

Last modified: 08-16-2023

Explore Compound Types